rac Enterodiol-d6
Overview
Description
“rac Enterodiol-d6” is a stable isotope labelled metabolite1. It has a molecular formula of C18H16D6O4 and a molecular weight of 308.412. It is used in cancer research and apoptosis studies1.
Synthesis Analysis
While specific synthesis methods for “rac Enterodiol-d6” are not readily available, a related compound, rac-6-desmethyl-5β–hydroxy-d-secoartemisinin, was synthesized in a one-pot biocatalytic cascade reaction3. The racemate was resolved into the (+)-2b and (−)-2a enantiomers via their Mosher Ester diastereomers3. Antimalarial activity resided with only the artemisinin-like enantiomer R-(−)-2a3.
Molecular Structure Analysis
The molecular structure of “rac Enterodiol-d6” is represented by the SMILES string: OC1=C([2H])C=C([2H])C(CC@HC@@HCC2=C([2H])C=C([2H])C(O)=C2[2H])=C1[2H]1.
Chemical Reactions Analysis
Specific chemical reactions involving “rac Enterodiol-d6” are not readily available from the search results.Physical And Chemical Properties Analysis
“rac Enterodiol-d6” has a molecular weight of 308.4 g/mol2. It has 4 hydrogen bond donors and 4 hydrogen bond acceptors2. It has 7 rotatable bonds2. Its exact mass and monoisotopic mass are 308.18946965 g/mol2. Its topological polar surface area is 80.9 Ų2. It has 22 heavy atoms2. It has 6 isotope atoms2. It has 2 undefined atom stereocenters2.Scientific Research Applications
Gene Transfer Research Oversight : The Recombinant DNA Advisory Committee (RAC) established by the National Institutes of Health (NIH) oversees gene transfer research protocols. This committee plays a crucial role in ensuring the safety and ethical conduct of gene transfer trials, which are highly regulated areas of clinical research (Lenzi, Altevogt, & Gostin, 2014).
Use of Ractopamine in Animal Feed : Ractopamine (RAC) is a beta-agonist used in animal feed to improve growth performance. Studies have examined its effects on growth performance, Enterobacteriaceae shedding, and hoof lesions in finishing pigs, demonstrating the multifaceted impact of such compounds in veterinary and food safety research (Poletto, Rostagno, Richert, & Marchant-Forde, 2009).
Inhibitors of Rac GTPase in Cancer Research : The role of Rac, a GTPase, in cancer cell migration/invasion and metastasis, has been a focus in cancer research. Compounds like EHop-016 inhibit Rac activity, showing potential as therapeutic agents in metastatic cancers (Montalvo-Ortiz et al., 2012).
Effects of Dietary Additives in Clinical Nutrition : The effects of dietary additives, such as omega-3 fatty acids (RAC formula), on postoperative patients have been studied. These additives can impact platelet aggregation, coagulation activity, and inflammatory response, indicating the relevance of racemic compounds in nutritional and clinical research (Aiko et al., 2005).
Detection and Quantification of Ractopamine : Methods for the detection of ractopamine, a feed additive, in animal tissues have been developed, addressing food safety concerns. This research is crucial in ensuring consumer safety and regulatory compliance (Montes Niño et al., 2017).
Safety And Hazards
Specific safety and hazard information for “rac Enterodiol-d6” is not readily available from the search results. For detailed safety information, please refer to the Safety Data Sheet provided by the manufacturer45.
Future Directions
The future directions for “rac Enterodiol-d6” are not readily available from the search results.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
properties
IUPAC Name |
2,3-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i3D,4D,5D,6D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONJCNDULPHLV-LJYPPAMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1CC(CO)C(CC2=C(C(=C(C=C2[2H])[2H])O)[2H])CO)[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac Enterodiol-d6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.